molecular formula C16H17NO2 B2915204 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine CAS No. 212714-08-4

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine

Cat. No.: B2915204
CAS No.: 212714-08-4
M. Wt: 255.317
InChI Key: QGVBKZRNJLJGFM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine is an organic compound that features a benzodioxin ring fused with a phenyl-ethylamine structure

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenylacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-14(10-12-4-2-1-3-5-12)13-6-7-15-16(11-13)19-9-8-18-15/h1-7,11,14H,8-10,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVBKZRNJLJGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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